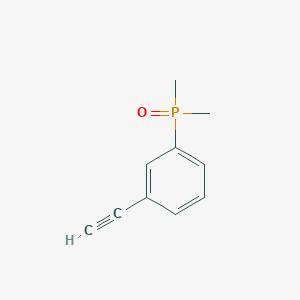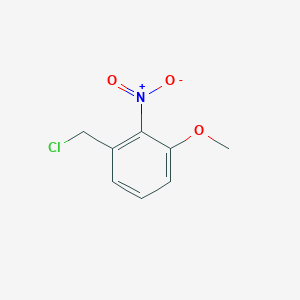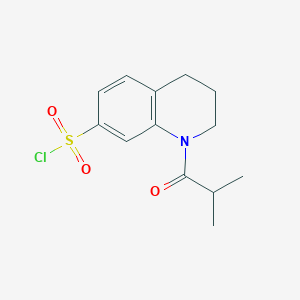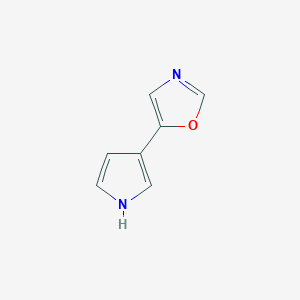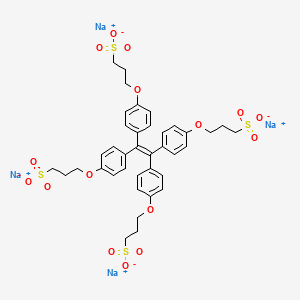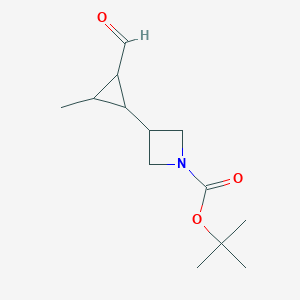
tert-Butyl 3-(2-formyl-3-methylcyclopropyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(2-formyl-3-methylcyclopropyl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a cyclopropyl group attached to the azetidine ring.
Méthodes De Préparation
The synthesis of tert-Butyl 3-(2-formyl-3-methylcyclopropyl)azetidine-1-carboxylate involves multiple steps. One common method starts with the preparation of azetidine-3-carboxylic acid derivatives. The synthetic route typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through a strain-release reaction of 1-azabicyclo[1.1.0]butane.
Functionalization: The azetidine ring is then functionalized with various substituents, including the tert-butyl ester and the formyl group.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced through a series of reactions involving cyclopropanation.
Analyse Des Réactions Chimiques
tert-Butyl 3-(2-formyl-3-methylcyclopropyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Applications De Recherche Scientifique
tert-Butyl 3-(2-formyl-3-methylcyclopropyl)azetidine-1-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(2-formyl-3-methylcyclopropyl)azetidine-1-carboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its azetidine and cyclopropyl groups . These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl 3-(2-formyl-3-methylcyclopropyl)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:
tert-Butyl 3-(bromomethyl)-1-azetidinecarboxylate:
tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate: This compound contains a hydroxyimino group, which imparts different chemical properties and biological activities.
tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate: The presence of a methylsulfonyl group in this compound makes it useful for different synthetic applications compared to the formyl derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Propriétés
Numéro CAS |
2059941-80-7 |
|---|---|
Formule moléculaire |
C13H21NO3 |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
tert-butyl 3-(2-formyl-3-methylcyclopropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-8-10(7-15)11(8)9-5-14(6-9)12(16)17-13(2,3)4/h7-11H,5-6H2,1-4H3 |
Clé InChI |
ORWNVRSMSNRFKI-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C1C2CN(C2)C(=O)OC(C)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


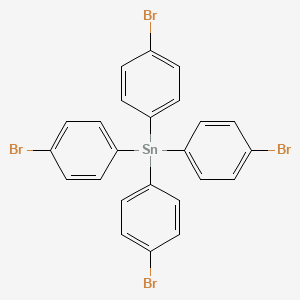
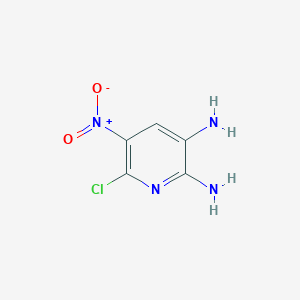
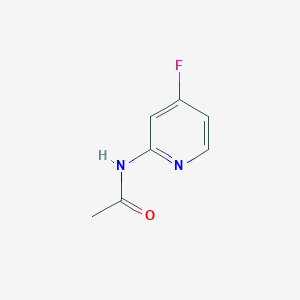
![(2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13150903.png)
![1-[(1-Ethyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13150910.png)
![tert-butyl (3aR,9bR)-1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c]isoquinoline-4-carboxylate](/img/structure/B13150933.png)
phosphanium bromide](/img/structure/B13150941.png)
